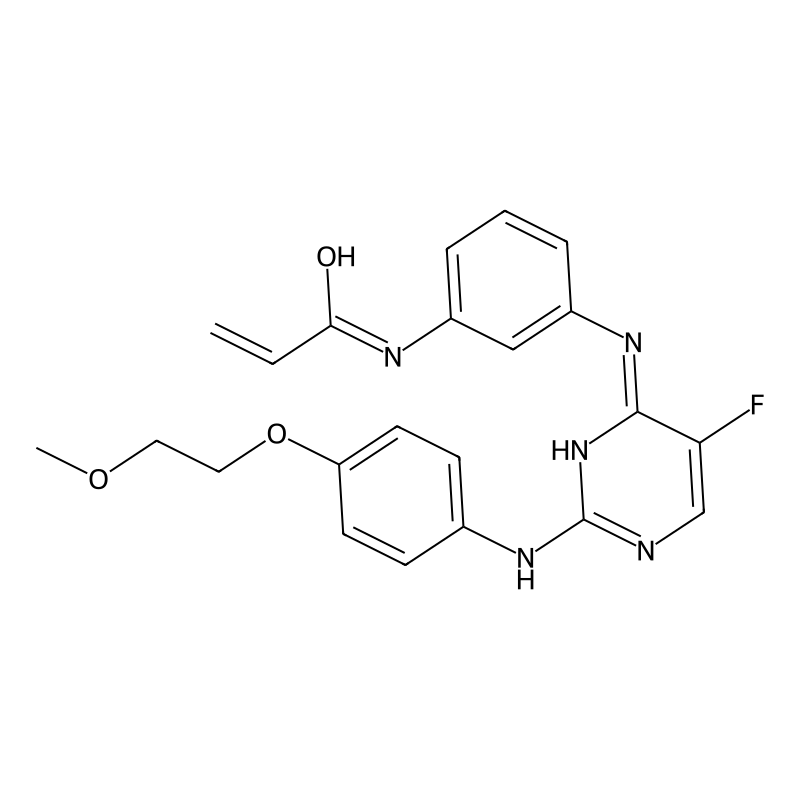

Spebrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Spebrutinib CC-292 mechanism of action BTK inhibition

Detailed Mechanism of Action and Binding Kinetics

Spebrutinib's action is a two-step, time-dependent process that results in permanent BTK inactivation.

- Step 1: Reversible Binding - The inhibitor's core pharmacophore reversibly binds to the ATP-binding pocket of BTK, forming initial non-covalent interactions [1].

- Step 2: Irreversible Covalent Bond Formation - The electrophilic "warhead" of this compound (an acrylamide group) undergoes a Michael addition reaction with the thiol group of a cysteine residue (Cys481) in BTK's active site. This forms a stable, irreversible covalent bond, permanently inactivating the enzyme [2] [1].

The efficiency of this process is described by the inactivation efficiency ((k_{\text{eff}})), a second-order rate constant (k_{\text{inact}}/K_I). A high (k_{\text{eff}}) indicates a potent inhibitor that combines strong initial binding (low (K_I)) with efficient covalent bond formation (high (k_{\text{inact}}})) [1].

Structural Basis of BTK Inhibition

The binding of this compound stabilizes BTK in an inactive conformation. Structural studies show that covalent modification of Cys481 can allosterically modulate the equilibrium of the αC-helix and disrupt the conserved Lys-Glu salt bridge, biasing the kinase toward an inactive state [3]. Occupation of the active site prevents ATP from binding and thus blocks the phosphorylation and activation of downstream substrates like Phospholipase C gamma 2 (PLCγ2) [4] [5].

The following diagram illustrates the signaling pathway affected by this compound and its two-step inhibition mechanism:

> this compound inhibits BCR signaling through a two-step mechanism: initial reversible binding to BTK followed by irreversible covalent bond formation with Cys481, preventing BTK activation and downstream signaling.

Experimental Protocols for Kinetic Profiling

Advanced proteomic methods are used to characterize covalent inhibitors like this compound. COOKIE-Pro (Covalent Occupancy KInetic Enrichment via Proteomics) is a key method for unbiased, proteome-wide profiling of irreversible covalent inhibitor binding kinetics [1].

- Core Principle: The method uses a two-step incubation process with mass spectrometry-based proteomics to determine the inactivation rate constant ((k_{\text{inact}})) and the inhibition constant ((K_I)) across thousands of proteins in a single experiment [1].

- Workflow:

- Sample Preparation: Permeabilized cells are incubated with the covalent inhibitor (e.g., this compound) over a range of concentrations and time points.

- Proteomic Processing: Proteins are digested into peptides, and cysteine-containing peptides modified by the inhibitor are enriched and labeled using isobaric tags (TMT).

- LC-MS/MS Analysis: Peptides are analyzed via liquid chromatography-tandem mass spectrometry to identify and quantify modified peptides.

- Kinetic Parameter Calculation: The quantified occupancy of each protein by the inhibitor across time and concentration is fitted to a kinetic model to derive (k_{\text{inact}}) and (K_I) values [1].

- Application: This protocol validated that this compound has over 10-fold higher potency for the TEC kinase than for its intended target BTK, highlighting its utility in identifying unexpected off-target interactions [1].

Metabolic Pathways and Toxicity Considerations

In vitro and in silico metabolism studies are critical for understanding the fate of a drug and potential safety concerns.

- Phase I Metabolism: In vitro studies using rat liver microsomes identified 14 phase I metabolites of this compound. The proposed metabolic pathways include oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction [6].

- Reactive Intermediate Screening: The formation of reactive intermediates was investigated using trapping agents:

- Potassium Cyanide (KCN): Trapped reactive iminium intermediates, leading to four characterized cyanide adducts.

- Glutathione (GSH): Trapped reactive intermediates, forming six characterized GSH adducts.

- Methoxylamine: Trapped reactive aldehyde intermediates, forming three characterized adducts [6].

- Structural Alert: The acrylamide warhead, which is essential for covalent binding, is also identified as a structural alert for toxicity. It can be metabolized to form reactive glycidamide and aldehyde intermediates, which are thought to contribute to adverse drug reactions by reacting with off-target biomolecules [6].

Biological and Therapeutic Consequences

The irreversible inhibition of BTK by this compound leads to measurable downstream effects on immune cell function and signaling molecules, particularly in the context of autoimmune diseases like Rheumatoid Arthritis (RA) [4].

The table below summarizes key pharmacodynamic observations from a mechanistic clinical study in RA patients:

| Observed Effect | Measurement / Biomarker | Implication |

|---|---|---|

| B-Cell Modulation | ↑ Total CD19+ B cells; ↑ Mature-naive B cells; ↓ Transitional B cells [4] | Altered B-cell development and distribution |

| Reduced Chemotaxis | ↓ Serum CXCL13 and MIP-1β [4] | Inhibition of B-cell and immune cell recruitment |

| Inhibition of Bone Resorption | ↓ Serum CTX-I (bone resorption biomarker) [4] | Reduced osteoclast activity |

In vitro studies further demonstrate that this compound potently inhibits B-cell proliferation and reduces cytokine production from both lymphoid and myeloid cells [4].

References

- 1. COOKIE-Pro: covalent inhibitor binding kinetics profiling on ... [nature.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Exploring pocket-aware inhibitors of BTK kinase by generative ... [pubs.rsc.org]

- 4. This compound (CC-292) Affects Markers of B Cell Activation, ... [pubmed.ncbi.nlm.nih.gov]

- 5. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in silico metabolic study [sciencedirect.com]

how does spebrutinib bind to Cys481 BTK

Molecular Mechanism of Binding

Spebrutinib follows a two-step irreversible binding process to inhibit BTK. [1]

Step 1: Reversible Recognition and Docking The core pharmacophore of this compound reversibly docks into the ATP-binding pocket of BTK through high-affinity non-covalent interactions. [1] Key interactions include forming a hydrogen bond with the Met477 residue in the hinge region of the kinase domain. [2]

Step 2: Irreversible Covalent Bond Formation Once non-covalently bound, the electrophilic acrylamide warhead of this compound aligns in proximity to the thiol (-SH) group of Cys481. A Michael addition reaction occurs, forming a permanent, irreversible covalent bond between the inhibitor and the kinase. [3] [2] This bond prevents ATP from binding and blocks the kinase's enzymatic activity. [2]

The following diagram illustrates the BTK signaling pathway and this compound's irreversible inhibition mechanism.

This compound inhibits BCR signaling by covalently binding active BTK. [4] [2]

Structural Characterization and Experimental Data

Experimental studies have detailed this compound's binding kinetics, selectivity, and metabolic fate.

Binding Kinetics and Selectivity Profile

Advanced proteomic profiling (COOKIE-Pro method) quantifies this compound's covalent binding efficiency. The second-order rate constant (k_eff = k_inact / K_I) measures overall efficiency, where a higher value indicates more potent inhibition. [1]

| Target | k_inact (s⁻¹) | K_I (μM) | k_eff (M⁻¹s⁻¹) |

|---|---|---|---|

| BTK | 0.084 | 0.27 | 311,000 |

| TEC Kinase | 0.12 | 0.034 | 3,530,000 |

This compound shows high efficiency for BTK, but even greater potency for off-target TEC kinase. [1]

In Vitro Metabolic and Bioactivation Studies

Incubation of this compound in rat liver microsomes identified multiple metabolic pathways and reactive intermediates. [3]

| Study Aspect | Key Findings |

|---|---|

| Phase I Metabolites | 14 metabolites identified via oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. [3] |

| Reactive Intermediates | 4 cyanide adducts, 6 glutathione (GSH) adducts, and 3 methoxylamine adducts characterized. [3] |

| Structural Alert | Acrylamide moiety identified as a structural alert for toxicity, involved in forming glycidamide and aldehyde intermediates. [3] |

Experimental Protocols for Key Assays

Researchers can use following established methodologies to study this compound binding and metabolism.

Binding Kinetics Profiling (COOKIE-Pro) [1]

- Principle: Mass spectrometry-based method to quantify

k_inactandK_Ifor irreversible inhibitors across the proteome. - Workflow:

- Sample Preparation: Use permeabilized cells to maintain native protein environments.

- Two-Step Incubation: Incubate proteome with this compound, then add desthiobiotin-GSH to label free cysteines.

- Proteomic Analysis: Digest proteins, enrich biotinylated peptides, and analyze via LC-MS/MS.

- Kinetic Calculation: Calculate protein occupancy and determine

k_inactandK_Ifrom time- and concentration-dependent data.

In Vitro Metabolite Identification & Trapping [3]

- System: Rat liver microsomes (1 mg/mL) incubated with this compound (5 μM) in phosphate buffer with NADPH.

- Trapping Agents: Add potassium cyanide (KCN) for iminium ions; glutathione (GSH) for reactive quinones; methoxylamine for aldehydes.

- Analysis (LC-MS/MS):

- Column: Agilent Eclipse Plus C18.

- Mobile Phase: Water/1% formic acid (A) and Acetonitrile (B) with a 55-minute gradient elution.

- Detection: Positive electrospray ionization on an ion trap mass spectrometer.

Clinical Context and Resistance

- Clinical Status and Toxicity: this compound has been in Phase Ib clinical trials. Common adverse events include diarrhea, fatigue, and hematological toxicities, with the acrylamide moiety implicated in reactive metabolite formation. [3]

- Resistance Mutations: The primary resistance mechanism to covalent BTK inhibitors like this compound is a C481S mutation in BTK, which prevents covalent bond formation. [5] [6] Double mutations (e.g., T474I/C481S) can confer "super-resistance". [5] [6] Non-covalent BTK inhibitors are developed to overcome C481S-mediated resistance. [7]

References

- 1. COOKIE-Pro: covalent inhibitor binding kinetics profiling on ... [nature.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs) - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. BTK gatekeeper residue variation combined with cysteine ... [pmc.ncbi.nlm.nih.gov]

- 6. BTK gatekeeper residue variation combined with cysteine ... [nature.com]

- 7. Pirtobrutinib in Chronic Lymphocytic Leukemia - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Spebrutinib Pharmacokinetics and Pharmacodynamics

Drug Profile and Development Status

Spebrutinib (formerly CC-292 or AVL-292) is an orally administered, covalent small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) through irreversible binding at the adenosine triphosphate binding site in B cells and myeloid cells [1] [2]. With the chemical formula C₂₂H₂₂FN₅O₃ and an average molecular weight of 423.448 g/mol, this compound belongs to the class of anilide compounds and features an acrylamide functional group that enables covalent binding to cysteine 481 in BTK's active site [3]. This mechanism provides high-affinity inhibition of BTK activity, potentially offering therapeutic benefits for B-cell-mediated autoimmune disorders such as rheumatoid arthritis (RA) [1].

The development status of this compound remains investigational, with completed phase 2a clinical trials in rheumatoid arthritis and earlier phase studies for various B-cell malignancies including chronic lymphocytic leukemia, B-cell non-Hodgkin lymphoma, and Waldenström's macroglobulinemia [3]. Despite demonstrating favorable target engagement and modulation of relevant biomarkers in clinical studies, this compound has not advanced to regulatory approval for any indication, suggesting potential limitations in efficacy or safety profiles observed in later-stage development [1] [2].

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects through covalent irreversible inhibition of Bruton's tyrosine kinase, a key component in both B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways [1]. BTK is expressed in B cells and most myeloid cells including macrophages, monocytes, and basophils, but is absent in T cells and natural killer cells within the lymphoid lineage [2]. The drug forms a covalent bond with cysteine 481 in the ATP-binding domain of BTK, leading to prolonged suppression of kinase activity even after plasma concentrations decline [1] [2]. This inhibition disrupts downstream signaling cascades including PLCγ2 phosphorylation, NF-κB activation, and calcium mobilization, ultimately affecting B-cell proliferation, differentiation, and inflammatory mediator production [1].

Table 1: Key Pharmacodynamic Properties of this compound

| Parameter | Findings | Experimental System |

|---|---|---|

| Primary Target | Bruton's tyrosine kinase (BTK) with covalent irreversible binding | Biochemical assays & cellular systems |

| BTK Occupancy | Median 83% in peripheral blood at 375 mg/day dosing | Phase 2a RA clinical trial |

| Cellular Effects | Inhibition of B-cell proliferation > T-cell proliferation; reduced osteoclastogenesis | Primary human cell cultures |

| Cytokine Modulation | Reduced FcγR-induced TNF-α in macrophages; decreased IL-6 in plasmablasts | In vitro stimulation assays |

| Biomarker Effects | Significant reduction in CXCL13, MIP-1β, and CTX-I | RA patient serum analysis |

The inhibitory effects of this compound extend across multiple immune cell types. In B cells, this compound potently suppresses BCR-dependent proliferation and activation markers (CD86, CD40, CD54, CD69) with an IC₅₀ of approximately 0.5-5 nM [1]. The drug also impacts myeloid cells, inhibiting FcγR-induced TNF-α secretion in macrophages and reducing degranulation in basophils and natural killer cells [1]. Additionally, this compound demonstrates inhibition of osteoclast differentiation and bone-resorbing activity, suggesting potential benefits for preventing structural joint damage in inflammatory arthritis [1] [2].

Figure 1: this compound Mechanism of Action in BTK Signaling Pathways - this compound covalently inhibits BTK, disrupting downstream BCR and FcR signaling pathways that drive inflammation and autoimmunity.

Biomarker Modulation in Clinical Studies

In a phase 2a clinical trial involving patients with active rheumatoid arthritis on background methotrexate therapy, this compound administration at 375 mg/day demonstrated significant effects on multiple pharmacodynamic biomarkers [1] [2]. The treatment resulted in substantial changes in B-cell populations, with significant increases in total CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells, coupled with decreases in transitional CD27−CD38+ B cells [2]. These shifts suggest that BTK inhibition impairs B-cell trafficking between circulation and lymphoid tissues, leading to accumulation of naive B-cells in peripheral blood [1].

This compound treatment also significantly reduced serum levels of CXCL13 (a B-cell chemokine), MIP-1β (macrophage inflammatory protein-1β), and the bone resorption biomarker carboxy-terminal collagen cross-linking telopeptide (CTX-I) compared to placebo [1] [2]. The reduction in these biomarkers indicates suppression of B-cell chemotaxis, myeloid cell activation, and osteoclast activity, respectively. Clinical response to this compound was associated with specific biomarker patterns: patients with lower increases in CD19+ B cells and greater decreases in CXCL13 and MIP-1β from baseline to week 4 showed better clinical outcomes [2]. Additionally, baseline characteristics of high CD19+ B cells and low CTX-I were associated with improved this compound response [1].

Table 2: Clinical Pharmacodynamic Findings from RA Phase 2a Trial

| Biomarker Category | Specific Marker | Change with this compound | Clinical Correlation |

|---|---|---|---|

| B-cell Populations | Total CD19+ B cells | Significant increase | Lower increase → Better response |

| Transitional CD27−CD38+ B cells | Significant decrease | - | |

| Mature-naive CD27−CD38−IgD+ B cells | Significant increase | - | |

| Serum Chemokines | CXCL13 | Significant reduction | Greater decrease → Better response |

| MIP-1β | Significant reduction | Greater decrease → Better response | |

| Bone Remodeling | CTX-I | Significant reduction | Low baseline → Better response |

| Clinical Efficacy | ACR20 response at week 4 | 41.7% vs 21.7% (placebo) | P = 0.25 |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains incompletely characterized in the available scientific literature. Published clinical studies provide limited pharmacokinetic data, with no detailed information on bioavailability, protein binding, volume of distribution, or elimination pathways [3]. In a phase 1 study with healthy volunteers, this compound achieved near-complete BTK occupancy (approximately 95%) 8-24 hours after administration, suggesting adequate absorption and distribution to target tissues [1]. However, comprehensive PK parameters such as peak plasma concentration (Cmax), area under the curve (AUC), half-life (t½), and clearance have not been publicly reported.

The dosing regimen of 375 mg once daily used in phase 2 trials was designed to maintain sufficient BTK occupancy throughout the dosing interval based on earlier phase 1 data [1]. The relationship between plasma concentrations and target occupancy appears to follow a non-linear pattern characteristic of covalent inhibitors, with persistent BTK occupancy despite declining drug concentrations due to the irreversible nature of the drug-target interaction [1]. This disconnect between PK and PD presents both advantages (sustained target suppression despite fluctuating drug levels) and challenges (difficulties in predicting optimal dosing regimens based solely on plasma concentrations) for clinical development.

Experimental Methodologies

BTK Occupancy Assay

The assessment of BTK target engagement by this compound employed a specialized assay measuring the percentage of drug-bound BTK in peripheral blood mononuclear cells (PBMCs) [1]. The methodology involves cell lysis followed by incubation with or without excess exogenous this compound (1 μM) to differentiate between occupied and unoccupied BTK protein [4]. The key detection mechanism utilizes a biotinylated covalent probe (ACP-4016) that specifically binds to cysteine 481 in the ATP-binding pocket of unoccupied BTK [4]. This probe-based ELISA format enables quantification of free BTK levels through streptavidin-horseradish peroxidase detection with luminescence readout [4].

The percentage of BTK occupancy is calculated by comparing signals from samples with and without exogenous this compound treatment, using the formula: % BTK Occupancy = [1 - (Signal without exogeneous drug / Signal with exogeneous drug)] × 100 This method has been validated in clinical samples, demonstrating high sensitivity and reproducibility for monitoring target engagement in both healthy volunteers and rheumatoid arthritis patients [1] [4]. In the phase 2a clinical trial, this assay revealed a median BTK occupancy of 83% in peripheral blood with once-daily dosing of 375 mg this compound, confirming adequate target coverage throughout the dosing interval [2].

Figure 2: BTK Occupancy Assay Workflow - ELISA-based method to quantify this compound target engagement by measuring drug-bound vs. free BTK using a covalent probe.

Cellular Proliferation and Activation Assays

The in vitro pharmacological profile of this compound was characterized using comprehensive human primary cell systems [1]. For B-cell proliferation assays, naive B cells were isolated from healthy donor leukopacks using CD19+ selection and incubated with this compound (0.0001-100 μM) for 1 hour before stimulation with α-IgM (10 μg/mL) and CpG (10 μg/mL) for 3 days [1]. Proliferation was quantified via ³H-thymidine incorporation during the final 24 hours of culture [1]. Parallel T-cell proliferation assays used similar methodology with α-CD3/CD28 stimulation to evaluate selectivity [1].

B-cell activation markers were assessed by flow cytometry after 24-hour stimulation with α-IgM and CpG, measuring surface expression of CD86, CD40, CD54, and CD69 [1]. For plasmablast differentiation, B cells were cultured with anti-IgM, CD40 ligand, IL-21, and IL-2 for 5 days, with IgG production measured by ELISA and plasmablast frequency determined by CD20−CD38+ staining [1]. FcγR-stimulated cytokine production was evaluated in macrophages differentiated with GM-CSF, with TNF-α secretion quantified after immune complex stimulation [1]. These comprehensive in vitro assays demonstrated this compound's potent inhibition of B-cell responses (IC₅₀ ~0.5-5 nM) with minimal effects on T-cell proliferation, confirming its selectivity profile [1].

Biomarker Assessment Methods

Serum biomarkers were evaluated using standardized immunoassays in clinical samples from the phase 2a trial [2]. CXCL13 and MIP-1β were measured using magnetic multiplex bead-based assays on MagPix instrumentation, while CTX-I was quantified by specific ELISA to assess bone resorption [1]. B-cell subpopulations were characterized by multicolor flow cytometry using antibodies against CD19, CD27, CD38, and IgD to define transitional, mature-naive, and memory B-cell subsets [2].

Statistical analyses of pharmacodynamic data employed non-parametric tests (Wilcoxon signed-rank test for within-group changes, Mann-Whitney U test for between-group comparisons) with significance defined as p < 0.05 [1]. Correlation analyses used Spearman's rank correlation coefficient to assess relationships between biomarker changes and clinical responses [2]. These methodologies provided robust quantification of this compound's effects on downstream biomarkers, supporting its proposed mechanism of action in rheumatoid arthritis [1] [2].

Clinical Translation and Research Gaps

Preclinical to Clinical Correlation

The translation of preclinical findings to clinical pharmacodynamics demonstrated generally consistent results for this compound. In vitro studies showing inhibition of B-cell proliferation and activation aligned with the observed increases in circulating naive B cells and reductions in activation markers in RA patients [1]. The demonstrated inhibition of osteoclastogenesis in preclinical models correlated with reduced CTX-I levels in patient sera, suggesting this compound may impact structural joint damage in addition to inflammatory symptoms [2]. The high BTK occupancy observed in clinical studies (median 83% at trough) corresponded well with the persistent target engagement predicted from the irreversible mechanism of action [1].

However, some translational challenges emerged. Despite promising preclinical data and effective target engagement, the clinical efficacy of this compound in rheumatoid arthritis was modest, with ACR20 responses of 41.7% versus 21.7% for placebo at week 4 (p=0.25) [2]. This efficacy gap suggests that complete BTK inhibition may be insufficient for robust efficacy in RA, potentially due to redundant signaling pathways or compensatory mechanisms not observed in simplified experimental systems [1]. Additionally, the relationship between peripheral blood BTK occupancy and tissue target engagement remains uncharacterized, creating uncertainty about the drug's effect in disease-relevant compartments like synovial tissue [1].

Research Gaps and Limitations

The available data on this compound reveals several significant knowledge gaps that limit comprehensive understanding of its clinical profile:

- Complete PK Characterization: Fundamental pharmacokinetic parameters including bioavailability, Cmax, Tmax, AUC, half-life, clearance, and metabolite profile are not publicly available [3].

- Dose-Response Relationships: The relationship between this compound dose, BTK occupancy, and clinical efficacy remains incompletely characterized, with limited dose-ranging data [1].

- Food Effect and Drug Interactions: Potential effects of food, concomitant medications, or patient factors on this compound exposure have not been reported [3].

- Target Occupancy Threshold: The minimum BTK occupancy required for efficacy remains undefined, making it difficult to optimize dosing regimens [1].

- Biomarker Validation: Although several biomarkers were modulated, their utility as predictive or prognostic markers requires validation in larger cohorts [2].

These limitations highlight the challenges in drug development for targeted therapies, where even promising mechanism-based agents may demonstrate limited clinical efficacy despite robust target engagement [1] [2]. The this compound development program provides valuable insights into BTK inhibition in autoimmunity while illustrating the importance of comprehensive pharmacokinetic-pharmacodynamic characterization throughout drug development.

Conclusion

This compound represents a mechanistically rational approach to rheumatoid arthritis treatment through covalent inhibition of BTK, a key regulator of B-cell and myeloid cell function in autoimmune inflammation. Comprehensive pharmacodynamic assessment demonstrates effective target engagement (median 83% BTK occupancy), significant biomarker modulation (reductions in CXCL13, MIP-1β, CTX-I), and favorable effects on B-cell populations in clinical studies [1] [2]. However, the modest clinical efficacy observed in phase 2 trials despite robust target suppression suggests limitations of isolated BTK inhibition in established rheumatoid arthritis [2].

References

- 1. This compound (CC-292) Affects Markers of B Cell Activation ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CC-292) Affects Markers of B Cell Activation ... [link.springer.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Pharmacodynamic analysis of BTK inhibition in patients with ... [pmc.ncbi.nlm.nih.gov]

spebrutinib preclinical studies in autoimmune disease models

Mechanism of Action and In Vitro Profiling

Spebrutinib covalently and irreversibly binds to cysteine 481 (Cys481) in the ATP-binding pocket of BTK, leading to prolonged inhibition of its activity [1]. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in Fc receptor (FcR) signaling in myeloid cells.

The table below summarizes key findings from in vitro studies on this compound's effects on various human immune cells:

| Cell Type / Process | Experimental Stimulation | Key Measured Outcomes | Observed Effects of this compound |

|---|---|---|---|

| B-cell Proliferation [2] | α-IgM and CpG | 3H-thymidine incorporation | Potent inhibition of proliferation |

| T-cell Proliferation [2] | α-CD3 and α-CD28 | 3H-thymidine incorporation | Less potent inhibition vs. B-cells |

| Plasmablast Differentiation & IgG [2] | Anti-IgM, CD40, IL-21, IL-2 | IgG ELISA; CD20–CD38+ flow cytometry | Inhibition of differentiation and IgG secretion |

| B-cell Activation [2] | α-IgM and CpG | Surface CD86, CD40, CD54, CD69 | Reduced activation marker expression |

| Macrophage Cytokine Secretion [2] | FcγR stimulation | TNF-α secretion | Inhibition of TNF-α production |

| Osteoclastogenesis [2] | RANKL-induced differentiation | Osteoclast formation | Reduction in osteoclast formation |

This mechanistic profile suggests this compound can target multiple pathways in autoimmune diseases: inhibiting autoantibody production by B-cells, reducing pro-inflammatory cytokine release from innate immune cells, and potentially mitigating bone destruction by inhibiting osteoclasts.

In Vivo Efficacy in Autoimmune Models

The most direct evidence for this compound's efficacy in autoimmune models comes from a phase 2a clinical study in patients with active rheumatoid arthritis (RA), which provides insights into its physiological effects [2].

| Study Model | Treatment Regimen | Key Efficacy Findings | Biomarker Changes (Pharmacodynamics) |

|---|

| Human RA Patients [2] | 375 mg orally, once daily for 4 weeks (on background methotrexate) | • ACR20 response: 41.7% (this compound) vs. 21.7% (placebo) • Trend of higher clinical efficacy | • BTK Occupancy: Median 83% in peripheral blood • B-cell Populations: Significant increase in total CD19+ and mature-naive B cells; decrease in transitional B cells • Serum Biomarkers: Significant reduction in CXCL13, MIP-1β, CTX-I |

The pharmacodynamic changes confirm the drug's mechanism: high BTK occupancy, direct impact on B-cell homeostasis, and reduction of key chemokines and a bone resorption marker. The study concluded that this compound was well-tolerated and significantly modulated biomarkers related to disease activity [2].

Safety and Metabolic Considerations

Preclinical investigations into this compound's metabolism have identified potential safety considerations. In silico and in vitro studies using rat liver microsomes have highlighted a risk of forming reactive metabolites [3] [4].

- Structural Alert: The acrylamide moiety, which is essential for its covalent binding to BTK, is also identified as a structural alert for toxicity [3] [4].

- Reactive Intermediates: Studies trapped and characterized multiple reactive intermediates, including iminium ions and aldehydes, which can form adducts with cellular proteins and potentially lead to adverse drug reactions [3] [4].

- Clinical Correlation: An earlier phase I trial in patients with B-cell malignancies reported common adverse events including diarrhea, fatigue, and nausea, as well as hematological toxicities like neutropenia [4]. These findings suggest that monitoring for off-target and metabolic toxicity is important for future development.

Technical Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. In Vitro B-cell and T-cell Proliferation Assay [2]

- Cell Source: Human primary CD19+ B cells and T cells isolated from leukopacks of healthy donors.

- Cell Stimulation:

- B-cells: Treated with this compound (0.0001–100 μM) for 1 hour, then stimulated with α-IgM (10 µg/ml) and CpG (10 μg/ml).

- T-cells: Treated with this compound for 1 hour, then stimulated with α-CD3 (1 µg/ml) and α-CD28 (3 µg/ml).

- Incubation & Measurement: Cells cultured for 3 days. 3H-thymidine (1 µCi/well) added for the final 24 hours. Incorporation measured to quantify proliferation.

2. In Vitro Plasmablast Differentiation and IgG Secretion Assay [2]

- Cell Culture: Human primary B-cells preincubated with this compound for 1 hour.

- Differentiation Stimulus: Treated with a cocktail of anti-IgM, CD40 ligand, IL-21, and IL-2 for 5 days.

- Measurement:

- IgG: Quantified in day 5 supernatants by Enzyme-Linked Immunosorbent Assay (ELISA).

- Plasmablasts: Identified on day 5 via flow cytometry as CD20–CD38+ cells.

3. Analysis of B-cell Populations in Clinical RA Trial [2]

- Sample Source: Peripheral blood from RA patients pre- and post-treatment.

- Method: Flow cytometric analysis.

- Key Subsets:

- Total CD19+ B cells

- Mature-naive B cells (CD27−CD38−IgD+)

- Transitional B cells (CD27−CD38+)

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways inhibited by this compound and their link to autoimmune disease processes, based on the described mechanisms:

This compound inhibits BTK in multiple immune signaling pathways.

The experimental workflow for the key RA study is summarized below:

Integrated workflow from in vitro profiling to clinical trial analysis.

Conclusion and Research Implications

This compound demonstrates a promising mechanism of action for autoimmune diseases by simultaneously targeting B-cell and myeloid cell activation. The preclinical and early clinical data provide a strong rationale for its development.

- Key Strength: The pharmacodynamic data from the RA trial is a significant asset, clearly showing target engagement and downstream biological effects [2].

- Primary Consideration: The potential for reactive metabolite formation warrants careful investigation during further drug optimization [3] [4].

Future research should focus on evaluating this compound in other autoimmune conditions like SLE, exploring its efficacy in models of B-cell-driven diseases, and conducting further studies to better understand the translational relationship between BTK occupancy and clinical efficacy.

References

Bruton's tyrosine kinase inhibitor spebrutinib discovery

Molecular and Pharmacological Profile

Spebrutinib (also known as CC-292 and AVL-292) is an orally administered, covalent, small-molecule inhibitor of Bruton's tyrosine kinase. It acts through irreversible covalent binding with high affinity to the BTK adenosine triphosphate (ATP) binding site in B-cells and myeloid cells [1] [2]. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Mechanism of Action | Irreversible covalent inhibitor; binds cysteine residue 481 (C481) in BTK's ATP-binding pocket [3] [2]. |

| Primary Target | Bruton's Tyrosine Kinase (BTK) [1]. |

| Selectivity | Designed as a highly selective BTK inhibitor [4]. A 2025 proteomics study (COOKIE-Pro) revealed it is >10 times more potent for the off-target TEC kinase than for BTK itself [5]. |

| Key Molecular Properties | Molecular Weight: 423.45 g/mol; LogP: 4.50; Topological Polar Surface Area (TPSA): 97.40 Ų [6]. Conforms to Lipinski's Rule of Five [6]. |

| Metabolism | Extensive hepatic metabolism. Key pathways: oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. Forms reactive intermediates (e.g., iminium, aldehyde) [7]. |

| Metabolic Stability (in vitro) | In human liver microsomes: half-life (82.52 min), intrinsic clearance (8.4 µL/min/mg) [8]. |

Experimental and Clinical Data

In Vitro and Preclinical Findings

In cellular assays, this compound demonstrated potent inhibition of B-cell receptor (BCR)-dependent activation, proliferation, and FcγR-induced inflammatory cytokine production in myeloid cells [1].

- B-cell Proliferation: this compound more potently inhibited B-cell proliferation than T-cell proliferation [1].

- Cytokine & Degranulation Inhibition: Reduced cytokine production from B-cells, T-cells, and myeloid cells, as well as degranulation of natural killer (NK) and CD8+ T-cells [1].

- Osteoclastogenesis: Inhibited the formation of osteoclasts, which are involved in bone resorption [1].

- In Vivo Efficacy: In a mouse collagen-induced arthritis (CIA) model, this compound showed a significant, dose-dependent reduction in arthritis development [2].

Clinical Trial Findings in Rheumatoid Arthritis (RA)

A Phase 2a mechanistic study in patients with active RA on background methotrexate evaluated this compound 375 mg daily versus placebo [1].

- Efficacy: At week 4, 41.7% of this compound-treated patients achieved an ACR20 response, compared to 21.7% in the placebo group (p=0.25) [1].

- Target Engagement: Median BTK occupancy in peripheral blood was 83% [1].

- Pharmacodynamics: Treatment led to significant changes in B-cell populations (increases in total CD19+ and mature-naive B cells; decreases in transitional B cells) and reductions in serum biomarkers including CXCL13, MIP-1β, and the bone resorption marker CTX-I [1].

- Safety: Treatment-emergent adverse events were comparable to the placebo group [1].

Advanced Analytical Insights

A 2025 study introduced COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics), a novel mass spectrometry-based method to profile covalent inhibitor kinetics across the proteome [5] [4]. When applied to this compound, this technique precisely quantified its binding parameters, confirming its high selectivity but also revealing its unexpectedly higher potency for the off-target TEC kinase [5] [4]. This highlights the power of unbiased proteomic approaches in modern drug development.

BTK Signaling Pathway and Drug Mechanism

The following diagram illustrates the key signaling pathways that this compound modulates, explaining its therapeutic effects in autoimmune diseases like RA.

This compound inhibits BTK to modulate multiple immune pathways.

Interpretation for Research and Development

The data on this compound offers several key insights for drug development professionals:

- High Target Occupacy is Achievable: The high BTK occupancy rate in clinical studies confirms effective target engagement in humans, a critical factor for validating mechanism of action [1].

- Multi-Pathway Inhibition is Key: Its effect on B-cells, myeloid cells, and osteoclasts suggests a broader therapeutic potential beyond pure B-cell suppression, which could be beneficial in complex autoimmune pathologies like RA [1] [2].

- Modern Analytics Reveal Nuanced Potency: The recent COOKIE-Pro findings underscore that traditional selectivity assays might not capture the full kinetic picture. Understanding a drug's relative potency across the proteome is crucial for predicting efficacy and side-effect profiles [5] [4].

- Reactive Metabolites Require Scrutiny: The identification of multiple reactive metabolites indicates a need for careful assessment during development to mitigate potential toxicity risks [7].

References

- 1. This compound (CC-292) Affects Markers of B Cell Activation ... [link.springer.com]

- 2. Bruton's tyrosine kinase inhibitors for rheumatoid arthritis | ITT [dovepress.com]

- 3. Bruton's Kinase Inhibitors for the Treatment of ... [mdpi.com]

- 4. A new analytical tool can optimize the potency and ... [phys.org]

- 5. This compound Showed Higher Potency for TEC [conexiant.com]

- 6. Structure-Based Virtual Screening Reveals Ibrutinib and ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in silico metabolic study [sciencedirect.com]

- 8. A highly sensitive LC-MS/MS method to determine novel ... [datadryad.org]

spebrutinib B-cell receptor signaling pathway inhibition

Mechanism of BCR Signaling and Spebrutinib Inhibition

The B-cell receptor is crucial for B-cell activation, proliferation, and differentiation. The diagram below illustrates the core BCR signaling pathway and where this compound acts.

This compound inhibits BCR signaling by covalently binding BTK.

As shown above, BCR activation initiates a signaling cascade. This compound covalently binds the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition and suppression of downstream B-cell responses [1] [2] [3].

Experimental and Clinical Pharmacodynamic Profile

This compound's effects have been characterized through in vitro studies and a phase 2a clinical trial in rheumatoid arthritis patients. Key quantitative data are summarized below.

Table 1: Key Findings from this compound Mechanistic Study (4-week, Phase 2a) [1] [4] [5]

| Parameter / Biomarker | Effect of this compound (375 mg/day) | Notes / Statistical Significance |

|---|---|---|

| Clinical Efficacy (ACR20) | 41.7% (10/24 patients) | vs. 21.7% (5/23) for placebo (P=0.25) |

| BTK Occupancy (Median) | 83% in peripheral blood | |

| B Cell Populations | ||

| Total CD19+ B cells | Significant Increase | vs. placebo |

| Mature-naive (CD27⁻CD38⁻IgD⁺) B cells | Significant Increase | vs. placebo |

| Transitional (CD27⁻CD38⁺) B cells | Significant Decrease | vs. placebo |

| Serum Biomarkers | ||

| CXCL13 (Chemokine Ligand 13) | Significant Decrease | P < 0.05 vs. placebo |

| MIP-1β (Macrophage Inflammatory Protein-1β) | Significant Decrease | P < 0.05 vs. placebo |

| CTX-I (Bone Resorption Biomarker) | Significant Decrease | P < 0.05 vs. placebo |

| Treatment-Emergent Adverse Events (TEAEs) | Comparable to placebo |

In Vitro Potency and Selectivity Profile

Table 2: In Vitro Cellular Activity of this compound [1] [6] [7]

| Cell Type / Process | Effect of this compound | Experimental Context / Notes |

|---|---|---|

| B Cell Proliferation | Potent inhibition | More potent than T-cell proliferation inhibition |

| T Cell Proliferation | Inhibited | Less potent than B-cell inhibition |

| Plasmablast Differentiation & IgG Secretion | Inhibited | Measured from CD20⁻CD38⁺ cells |

| FcγR-Stimulated Macrophage TNF-α Secretion | Inhibited | In primary human macrophages |

| Osteoclastogenesis | Reduced | In primary human osteoclasts |

| NK Cell & CD8+ T Cell Degranulation | Reduced | Measured by CD107a surface expression |

| Relative Potency (Proteomic) | >10x higher for TEC kinase vs. BTK | Measured by COOKIE-Pro mass spectrometry (2025) |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

Table 3: Key Experimental Protocols from this compound Research

| Assay / Study Type | Core Methodology Summary | Key Reagents & Tools |

|---|

| B Cell Proliferation [1] [4] | • Isolated human primary CD19+ B cells incubated with this compound (0.0001–100 µM) for 1 hr. • Stimulated with α-IgM (10 µg/ml) and CpG (10 µg/ml) for 3 days. • Proliferation measured via ³H-thymidine incorporation. | • EasySep Human Naive B Cell Enrichment Kit. • Stimulants: α-IgM, CpG. | | BTK Occupancy in Clinical Trials [1] [5] | • Occupancy in patient peripheral blood mononuclear cells measured via a probe for unoccupied BTK. | • Probe for unoccupied BTK binding sites. | | Metabolic Profiling & Reactive Intermediates [2] [8] | • this compound (5 µM) incubated with Rat Liver Microsomes (RLM, 1 mg/mL). • Reactive intermediates trapped using KCN (for iminium), GSH (for iminoquinone), methoxylamine (for aldehydes). • Metabolites and adducts characterized using LC-MS/MS. | • Agilent HPLC 1200 series, Eclipse Plus C18 column. • Trapping agents: KCN, GSH, Methoxylamine. | | Proteome-Wide Binding Kinetics (COOKIE-Pro) [6] [7] | 1. Binding Step: Cell lysates incubated with this compound. 2. Chaser Step: "Chaser" probe added to label unoccupied cysteines. 3. Analysis: Enriched proteins analyzed via mass spectrometry. Binding kinetics (kinact/KI) calculated from occupancy data. | • Mass Spectrometry. • Specific "chaser" probe. |

The experimental workflow for the proteomic binding kinetics study is illustrated below.

Workflow for proteome-wide binding kinetics profiling.

Key Considerations for Research and Development

- Off-Target Potency: Recent proteomic data suggests this compound is over 10 times more potent against TEC kinase than BTK [6] [7]. This highlights the importance of comprehensive selectivity profiling.

- Metabolic and Toxicity Profile: In silico and in vitro studies identify acrylamide as a structural alert for toxicity. Multiple reactive metabolites have been characterized, which may explain adverse drug reactions [2] [8].

- Clinical Development Status: this compound's clinical development appears limited. A phase 2a trial in rheumatoid arthritis showed biological activity but limited clinical efficacy as a monotherapy [1] [3] [5]. Recent data has focused on metabolic profiling rather than advanced clinical trials.

References

- 1. This compound (CC-292) Affects Markers of B Cell Activation ... [link.springer.com]

- 2. In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CC-292) Affects Markers of B Cell Activation ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CC-292) Affects Markers of B Cell Activation, ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Showed Higher Potency for TEC [conexiant.com]

- 7. A new analytical tool can optimize the potency and ... [phys.org]

- 8. In vitro and in silico metabolic study [sciencedirect.com]

spebrutinib effect on osteoclastogenesis and bone resorption

Mechanism of Action: How Spebrutinib Targets Osteoclasts

This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial signaling molecule not only in B cells but also in the myeloid cell lineage, which includes osteoclast precursors [1].

The core mechanism involves the inhibition of the RANKL signaling pathway. RANKL is a key cytokine that drives osteoclast differentiation and activation. Upon RANKL stimulation, BTK becomes activated and helps mediate downstream signals that lead to the induction of NFATc1, the master regulator of osteoclastogenesis [3]. By irreversibly binding to BTK, this compound disrupts this signaling cascade, ultimately suppressing the formation and function of osteoclasts [1] [4].

Experimental and Clinical Evidence

The effects of this compound on bone have been demonstrated in both laboratory models and human clinical studies.

| Model/Study | Key Findings on Osteoclasts/Bone | Reference |

|---|---|---|

| In Vitro (Human cells) | Inhibited osteoclastogenesis; reduced osteoclastic resorptive activity. | [1] [2] |

| Clinical Study (RA patients) | Significantly reduced serum levels of CTX-I, a biomarker of bone resorption (P < 0.05). | [1] [5] [2] |

| Preclinical (MMBD mouse model) | Inhibited formation of the osteoclast sealing zone, disrupting bone resorption function. Did not significantly prevent osteolytic lesions in this specific model. | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Osteoclast Differentiation and Treatment

This protocol is used to assess the direct impact of this compound on human osteoclast formation and function [1] [2].

- Cell Source: Human primary CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using CD14+ magnetic bead separation or from bone marrow-derived macrophages (BMMs) flushed from mouse femurs and tibiae.

- Differentiation Culture: Isolated monocytes/BMMs are cultured in complete α-MEM medium.

- Cytokines: The medium is supplemented with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to drive osteoclast differentiation.

- Treatment: The this compound inhibitor is added to the culture medium. Media, cytokines, and the inhibitor are replenished every two days.

- Assessment:

- Staining: After 5-10 days, mature osteoclasts are identified by TRAP staining; TRAP-positive cells with three or more nuclei are counted as osteoclasts.

- Resorption Assay: Cells are seeded onto bovine cortical bone slices. After differentiation, the resorption pits formed by osteoclasts are visualized and quantified using scanning electron microscopy (SEM).

Assessment of Bone Resorption Biomarker in Clinical Studies

This method details how the bone resorption marker was measured in a clinical trial of RA patients [1] [5] [2].

- Biomarker: Carboxy-terminal collagen cross-linking telopeptide (CTX-I) in serum.

- Method: Serum levels of CTX-I were measured using an enzyme-linked immunosorbent assay (ELISA), following the manufacturer's protocol. This provides a quantitative, systemic measure of ongoing bone resorption.

Integrated Signaling Pathway

The diagram below illustrates the mechanistic pathway by which this compound inhibits osteoclastogenesis, integrating the roles of B-cells and osteoclasts.

This pathway highlights that this compound's action on BTK in both B-cells and osteoclast precursors converges to reduce bone resorption. While it directly inhibits osteoclast differentiation, it may also indirectly modulate the bone-destructive environment by reducing B-cell activation and the subsequent production of pro-osteoclastogenic factors [1] [3] [2].

Therapeutic Implications and Research Outlook

The pharmacodynamic effects of this compound on biomarkers like CTX-I confirm its mechanism of action and potential for treating bone destructive diseases like rheumatoid arthritis [1] [2]. However, one preclinical study in myeloma bone disease found that while CC-292 disrupted osteoclast function, it was not more effective than mechanical loading alone in preventing bone destruction, suggesting context-dependent efficacy and the potential need for combination therapies [4].

Future drug development should focus on:

- Patient Stratification: The clinical response to this compound was associated with specific biomarker changes (e.g., high baseline CD19+ B cells and low CTX-I) [1] [2]. This highlights the potential for developing predictive biomarkers.

- Combination Strategies: Exploring synergies with other anti-resorptive agents (e.g., denosumab) or anabolic treatments could enhance therapeutic outcomes.

- Disease Selection: Further research is warranted to evaluate the efficacy of BTK inhibition across a broader spectrum of osteolytic diseases.

References

- 1. (CC-292) Affects Markers of B Cell Activation, Chemotaxis... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CC-292) Affects Markers of B Cell Activation ... [link.springer.com]

- 3. Negative regulation of osteoclastogenesis and bone by... resorption [arthritis-research.biomedcentral.com]

- 4. Prevention of Bone Destruction by Mechanical Loading Is ... [mdpi.com]

- 5. This compound (CC-292) Affects Markers of B Cell Activation, ... [pubmed.ncbi.nlm.nih.gov]

spebrutinib in vitro B-cell proliferation assay protocols

Introduction to Spebrutinib and BTK Inhibition

This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell activation, proliferation, differentiation, and survival [3]. By irreversibly binding to the cysteine residue (Cys481) in the ATP-binding site of BTK, this compound inhibits its enzymatic activity (IC₅₀ = 0.5 nM), leading to the disruption of downstream signaling cascades [3]. This makes BTK an attractive therapeutic target for B-cell-mediated autoimmune diseases like rheumatoid arthritis (RA) and certain B-cell malignancies [1] [3].

The diagram below illustrates how this compound inhibits the BTK signaling pathway in B-cells.

Detailed Protocol: In Vitro B-Cell Proliferation Assay

This protocol is adapted from a 2019 mechanistic study of this compound in rheumatoid arthritis [1].

B-Cell Isolation from Human PBMCs

- Source: Isolate primary human B cells from leukopacks obtained from healthy donors.

- Method: Use Ficoll density gradient centrifugation to isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood [1] [4].

- Purification: Following PBMC isolation, positively select CD19+ B cells using an immunomagnetic kit (e.g., EasySep Human Naive B Cell Enrichment Kit) [1].

Cell Culture and Seeding

- Resuspend the isolated B cells in complete culture medium (e.g., RPMI1640 with 10% fetal bovine serum).

- Seed cells into a multi-well plate at a density of 0.2 × 10⁶ cells in 200 µL per well [1].

Drug Treatment and Stimulation

- Pre-incubation: Add this compound to the cell cultures. Prepare a range of concentrations (e.g., 0.0001–100 µM) and incubate for 1 hour [1].

- Stimulation: After pre-incubation, stimulate the B-cell proliferation by adding:

- α-IgM (10 µg/mL) to engage the B-cell receptor.

- CpG (10 µg/mL) as a toll-like receptor agonist [1].

- Include necessary controls: unstimulated cells (negative control) and stimulated cells without this compound (positive control).

Proliferation Incubation and Measurement

- Incubate the stimulated cells for 3 days at 37°C in a 5% CO₂ incubator [1].

- For the final 24 hours of the incubation, add ³H-thymidine (1 µCi/well) to the culture. This nucleoside analog gets incorporated into the DNA of newly proliferating cells.

- After the pulse, harvest the cells onto a filter plate and measure the incorporated radioactivity using a beta-counter [1]. The level of radioactivity is directly proportional to the rate of cell proliferation.

Data Analysis

- Calculate the percentage inhibition of proliferation for each this compound concentration compared to the stimulated, untreated control.

- Fit the data to a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of proliferation).

Key Experimental Findings and Data

The table below summarizes quantitative data from the this compound in vitro B-cell proliferation assay and related functional assays [1].

| Assay Type | Cell Type | Stimulus | This compound Effect | Key Metrics |

|---|---|---|---|---|

| Proliferation | Primary Human B cells | α-IgM + CpG | Potent inhibition | IC₅₀ in nanomolar range; ~70% max inhibition at high conc. |

| Activation (CD86) | Primary Human B cells | α-IgM + CpG | Reduced surface expression | Measured via flow cytometry after 24h |

| Plasmablast Differentiation | Primary Human B cells | anti-IgM, CD40L, IL-21, IL-2 | Inhibited differentiation & IgG secretion | Measured IgG by ELISA; CD20–CD38+ cells by flow cytometry (Day 5) |

| T-Cell Proliferation | Primary Human T cells | α-CD3 + α-CD28 | Less potent inhibition | Contrast to B-cell data shows selectivity |

Critical Assay Parameters and Troubleshooting

- Cell Viability: Ensure high viability (>95%) of isolated PBMCs before B-cell selection. Use trypan blue exclusion for assessment [5].

- Donor Variability: PBMC responses can vary significantly between healthy donors. Use cells from multiple donors (n≥3) to ensure robust and reproducible results [5].

- Stimulation Conditions: The concentration and quality of stimuli (α-IgM, CpG) are critical for a robust proliferative response. Titrate stimuli to optimize for your specific cell donor and conditions [5].

- Drug Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in cell culture is low (e.g., ≤0.1%) to avoid cytotoxicity [1].

Experimental Workflow Diagram

The following flowchart outlines the key steps of the this compound B-cell proliferation assay.

References

- 1. This compound (CC-292) Affects Markers of B Cell Activation ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CC-292) Affects Markers of B Cell Activation, ... [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Small-Molecule Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 4. Target modulation and pharmacokinetics ... [nature.com]

- 5. Optimize T- and B-Cell Assays Using PBMC | Research ... [sanguinebio.com]

Comprehensive Application Notes and Protocols: Spebrutinib and Methotrexate Combination Therapy in Rheumatoid Arthritis

Introduction and Clinical Evidence

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, synovial hyperplasia, and joint destruction. The pathophysiology of RA involves complex interactions between multiple immune cell types, including B cells, T cells, macrophages, and osteoclasts. Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target in RA due to its crucial role in both B-cell receptor and Fc receptor signaling pathways in B cells and myeloid cells. Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor that binds irreversibly to the BTK adenosine triphosphate binding site, providing prolonged inhibition of BTK activity.

The combination of this compound with methotrexate—a conventional synthetic disease-modifying antirheumatic drug (csDMARD)—represents a promising therapeutic approach for RA patients with inadequate response to methotrexate alone. Recent clinical evidence demonstrates that this combination strategy targets complementary pathways in RA pathogenesis, potentially leading to enhanced efficacy compared to monotherapy approaches.

Table 1: Clinical Efficacy Outcomes of this compound in RA Patients on Background Methotrexate Therapy

| Parameter | This compound Group (n=24) | Placebo Group (n=23) | P-value |

|---|---|---|---|

| ACR20 response at Week 4 | 41.7% (10/24) | 21.7% (5/23) | 0.25 |

| Median BTK occupancy in peripheral blood | 83% | N/A | N/A |

| Treatment-emergent adverse events | Comparable to placebo | Comparable to this compound | N/A |

Table 2: Significant Biomarker Changes with this compound Treatment at Week 4

| Biomarker Category | Specific Marker | Change with this compound | Clinical Significance |

|---|---|---|---|

| B-cell Populations | Total CD19+ B cells | Significant increase | Indicates inhibited B-cell trafficking to lymphoid organs |

| Mature-naive CD27−CD38−IgD+ B cells | Significant increase | Demonstrates altered B-cell differentiation | |

| Transitional CD27−CD38+ B cells | Significant decrease | Reflects disrupted B-cell maturation | |

| Serum Chemokines | CXCL13 | Significant decrease (P<0.05) | Reduces B-cell chemotaxis to inflammatory sites |

| MIP-1β | Significant decrease (P<0.05) | Diminishes macrophage recruitment and inflammation | |

| Bone Resorption | CTX-I | Significant decrease (P<0.05) | Inhibits osteoclast activity and bone destruction |

Mechanistic Basis for Combination Therapy

Mechanism of Action of this compound

This compound exerts its therapeutic effects through covalent binding to BTK, leading to irreversible inhibition of this critical signaling molecule. BTK is essential for B-cell activation, differentiation, chemotaxis, and trafficking. Inhibition of BTK results in impaired B-cell receptor signaling and reduced activation of downstream pathways including NF-κB. Additionally, BTK inhibition affects myeloid cells by reducing FcγR-induced inflammatory cytokine production and directly inhibits osteoclastogenesis, potentially protecting against structural joint damage in RA.

B-cell Effects: this compound treatment significantly increases circulating CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells while decreasing transitional CD27−CD38+ B cells, indicating disrupted B-cell maturation and trafficking [1] [2]. The reduction in CXCL13 and MIP-1β chemokines further impairs B-cell and macrophage migration to inflamed joints.

Myeloid Cell Effects: this compound inhibits FcγR-mediated TNF-α secretion from macrophages and reduces osteoclast formation and activity, as evidenced by decreased CTX-I levels [1].

Mechanism of Action of Methotrexate

Methotrexate, despite its long-standing use in RA, has a complex mechanism of action that extends beyond its original classification as a folate antagonist. At the low doses used in RA, methotrexate primarily acts through adenosine signaling pathways to exert anti-inflammatory effects. Following intracellular accumulation and polyglutamation, methotrexate inhibits AICAR transformylase, leading to accumulation of adenosine and subsequent extracellular release. Adenosine then binds to its receptors (particularly A2A) on various immune cells, resulting in broad anti-inflammatory effects [3].

Immunomodulatory Effects: Adenosine signaling through A2A receptors inhibits neutrophil superoxide generation, reduces neutrophil adhesion and recruitment, promotes transition of M1 to M2 macrophages, inhibits cytokine production, and reduces osteoclast formation [3].

Additional Mechanisms: Methotrexate may also generate reactive oxygen species, decrease adhesion molecule expression, alter cytokine profiles, and inhibit polyamines, collectively contributing to its therapeutic effects in RA [3].

Rationale for Combination Therapy

The combination of this compound and methotrexate targets complementary pathways in RA pathogenesis. While methotrexate exerts broad anti-inflammatory effects primarily through adenosine-mediated mechanisms affecting multiple immune cell types, this compound provides more specific inhibition of B-cell and myeloid cell activation through BTK blockade. This combination potentially addresses the heterogeneous nature of RA by simultaneously targeting multiple pathological mechanisms, potentially leading to synergistic therapeutic effects without overlapping toxicity profiles.

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Effects on Immune Cells

3.1.1 B-cell and T-cell Proliferation Assay

Purpose: To evaluate the selective effects of this compound on B-cell versus T-cell proliferation.

Materials:

- Primary human CD19+ B cells and CD3+ T cells isolated from healthy donors

- This compound (0.0001–100 μM concentration range)

- B-cell stimuli: α-IgM (10 µg/ml) and CpG (10 μg/ml)

- T-cell stimuli: α-CD3 (1 µg/ml) and α-CD28 (3 µg/ml)

- 3H-thymidine (1 µCi/well)

- Cell harvesting system and scintillation counter

Procedure:

- Isolate B cells and T cells from PBMCs using immunomagnetic separation kits.

- Resuspend cells at 1×10⁶ cells/ml in complete culture medium.

- Pre-incubate cells with this compound or vehicle control for 1 hour at 37°C.

- Stimulate B cells with α-IgM and CpG; T cells with α-CD3 and α-CD28.

- Culture cells for 3 days, adding 3H-thymidine during the final 24 hours.

- Harvest cells and measure 3H-thymidine incorporation using a scintillation counter.

- Calculate percentage inhibition relative to vehicle-treated stimulated controls [1] [4].

3.1.2 Plasmablast Differentiation and IgG Secretion Assay

Purpose: To assess the effect of this compound on B-cell differentiation and antibody production.

Materials:

- Primary human CD19+ B cells

- This compound (0.001–10 μM)

- Plasmablast differentiation stimuli: anti-IgM, CD40L, IL-21, and IL-2

- ELISA kits for human IgG and IL-6

- Flow cytometry antibodies: CD20, CD38

Procedure:

- Isolate and culture B cells as described above.

- Pre-incubate cells with this compound for 1 hour.

- Add differentiation stimuli and culture for 5 days.

- On day 5, collect supernatants for IgG measurement by ELISA.

- Harvest cells and stain with CD20 and CD38 antibodies for flow cytometric analysis of plasmablasts (CD20−CD38+ cells).

- Collect additional supernatants at day 2 for IL-6 measurement by ELISA [1].

Pharmacodynamic Assessment in Clinical Studies

3.2.1 BTK Occupancy Measurement

Purpose: To determine the extent of BTK target engagement in patient peripheral blood cells.

Materials:

- Patient peripheral blood samples

- Lysis buffer with protease and phosphatase inhibitors

- BTK-specific affinity reagent

- Western blot equipment

- Densitometry analysis software

Procedure:

- Collect peripheral blood samples at predetermined timepoints after this compound administration.

- Isolate mononuclear cells by density gradient centrifugation.

- Lyse cells and quantify total protein concentration.

- Perform Western blotting for total BTK and free BTK using BTK-specific affinity reagent to pull down unoccupied BTK.

- Quantify band intensities using densitometry software.

- Calculate BTK occupancy as: (1 - free BTK/total BTK) × 100% [1] [4].

3.2.2 B-cell Subset Analysis by Flow Cytometry

Purpose: To evaluate changes in B-cell subsets following this compound treatment.

Materials:

- Patient peripheral blood samples

- Antibody panels: CD19, CD27, CD38, IgD

- Flow cytometer with appropriate lasers and detectors

- Flow cytometry analysis software

Procedure:

- Collect peripheral blood samples at baseline and follow-up visits.

- Stain whole blood with optimized antibody cocktails.

- Lyse red blood cells and fix cells.

- Acquire data on flow cytometer, collecting sufficient events for rare subsets.

- Analyze data to identify B-cell subsets:

- Total CD19+ B cells

- Mature-naive B cells (CD27−CD38−IgD+)

- Transitional B cells (CD27−CD38+)

- Track changes in subset frequencies and absolute counts over time [1] [2].

Table 3: Analytical Methods for Key Biomarkers in this compound Studies

| Biomarker | Sample Type | Methodology | Key Findings |

|---|---|---|---|

| CXCL13 | Serum | Multiplex immunoassay | Significant reduction with this compound vs placebo |

| MIP-1β | Serum | Multiplex immunoassay | Significant reduction with this compound vs placebo |

| CTX-I | Serum | ELISA | Significant reduction, indicates decreased bone resorption |

| BTK Occupancy | Peripheral blood cells | Western blot with affinity capture | Median 83% occupancy with 375 mg/day dosing |

Protocol for Combination Therapy Study Design

Purpose: To evaluate the efficacy and safety of this compound in combination with methotrexate in RA patients with active disease despite methotrexate therapy.

Study Population:

- Adults with active RA (≥4 swollen joints, ≥6 tender joints, elevated ESR or CRP)

- Stable background methotrexate therapy (15-25 mg/week)

- Exclusion of other DMARDs and biologics

Study Design:

- Randomization: 1:1 to this compound (375 mg/day) or placebo in addition to background methotrexate.

- Duration: 4-week primary endpoint with extension to 24 weeks for long-term assessment.

- Assessments:

- Clinical: ACR20/50/70, DAS28, HAQ-DI at baseline and weeks 2, 4, 8, 12, 16, 20, 24

- Biomarker: BTK occupancy, B-cell subsets, serum chemokines at baseline and weeks 2, 4

- Safety: Adverse events, laboratory parameters at each visit

Statistical Analysis:

- Primary endpoint: ACR20 at week 4

- Secondary endpoints: ACR50/70, DAS28 changes, biomarker changes

- Sample size: 47 patients provided 80% power to detect difference in ACR20 [1] [2]

Signaling Pathways and Conceptual Framework

BTK Signaling Pathway in Rheumatoid Arthritis

Diagram 1: BTK Signaling Pathway and this compound Mechanism of Action. This compound covalently binds to BTK, inhibiting downstream signaling including PLCγ phosphorylation, NF-κB activation, cytokine production, and osteoclast differentiation.

Complementary Mechanisms of this compound and Methotrexate

Diagram 2: Complementary Mechanisms of this compound and Methotrexate in RA. The drugs target distinct but complementary pathways in RA pathogenesis, potentially leading to enhanced therapeutic effects through simultaneous inhibition of multiple disease mechanisms.

Conclusion and Research Applications

The combination of this compound with methotrexate represents a promising therapeutic approach for rheumatoid arthritis that simultaneously targets multiple pathological mechanisms. This compound's specific inhibition of BTK affects B-cell activation, chemotaxis, and osteoclast function, while methotrexate provides broad anti-inflammatory effects through adenosine-mediated mechanisms. The biomarker changes observed with this compound treatment—including alterations in B-cell subsets, reduction in CXCL13 and MIP-1β chemokines, and decreased CTX-I bone resorption marker—provide compelling evidence of its biological activity and potential disease-modifying effects in RA.

These application notes and experimental protocols provide researchers with comprehensive methodologies for evaluating BTK inhibitors in combination with conventional DMARDs. The conceptual frameworks and signaling pathways illustrated here can guide future research into targeted therapies for rheumatoid arthritis and other autoimmune conditions where B-cell and myeloid cell activation play prominent pathological roles. Further studies are warranted to explore the long-term efficacy and safety of this combination approach and to identify patient subgroups most likely to benefit from BTK inhibitor therapy.

References

- 1. (CC-292) Affects Markers of B Cell Activation, Chemotaxis... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CC-292) Affects Markers of B Cell Activation, ... [pubmed.ncbi.nlm.nih.gov]

- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CC-292) Affects Markers of B Cell Activation ... [link.springer.com]

Comprehensive Application Note: Investigating Spebrutinib (CC-292) Effects on B-Cell Activation Markers CD69 and CD86

Introduction to Spebrutinib and B-Cell Activation Markers

This compound (CC-292) is an orally administered, covalent irreversible small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) with high affinity and specificity. BTK plays an essential role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, differentiation, and survival. The activation markers CD69 and CD86 are critical cell surface proteins that undergo upregulation during B-cell activation and serve as key indicators of B-cell functionality in both physiological and pathological contexts. CD69 is an early activation marker expressed shortly after BCR engagement, while CD86 provides essential co-stimulatory signals for T-cell activation, thereby linking innate and adaptive immune responses. The investigation of this compound's effects on these markers provides valuable insights into its mechanism of action and potential therapeutic applications in autoimmune diseases and B-cell malignancies.

The significance of BTK inhibition in modulating B-cell activation stems from its central positioning in multiple signaling pathways. BTK is expressed in most hematopoietic cells except T cells and natural killer cells, making it an attractive target for specifically modulating B-cell responses without directly affecting T-cell function. Research has demonstrated that BTK inhibition affects not only BCR signaling but also Fc receptor signaling, Toll-like receptor pathways, and chemokine receptor signaling, thereby providing a multi-faceted approach to immune modulation. This compound's covalent irreversible binding mechanism to the cysteine-481 residue in BTK's active site results in prolonged suppression of BTK activity, making it particularly suitable for chronic therapeutic applications in autoimmune conditions such as rheumatoid arthritis.

Mechanism of Action and Biological Context

BTK Signaling Pathway Fundamentals

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases, comprising five structural domains: pleckstrin homology (PH) domain, Tec homology (TH) domain, Src homology 3 (SH3) domain, Src homology 2 (SH2) domain, and a catalytic kinase domain (SH1). Upon BCR engagement by antigen, the sequential activation of Lyn, Syk, and BTK occurs, leading to BTK phosphorylation at tyrosine 551 (Y551) by Syk and subsequent autophosphorylation at tyrosine 223 (Y223). Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades including calcium mobilization, protein kinase C activation, and nuclear factor-κB (NF-κB) signaling, ultimately driving B-cell activation, proliferation, and differentiation.

The expression of CD69 and CD86 on B cells is directly regulated by BTK-dependent signaling pathways. CD69, encoded by the early activation gene CLEC2C, is rapidly upregulated following BCR stimulation and serves as a regulator of sphingosine-1-phosphate receptor function, potentially influencing B-cell trafficking. CD86 (B7-2) is a co-stimulatory molecule that engages CD28 on T cells, providing a critical second signal for T-cell activation. The modulation of these surface markers through BTK inhibition represents a mechanism by which this compound can potentially disrupt aberrant B-cell activation and T-cell co-stimulation in autoimmune diseases.

This compound's Molecular Mechanism

This compound exerts its effects through covalent irreversible binding to the cysteine-481 residue located within the ATP-binding pocket of BTK. This binding mode results in prolonged inhibition of BTK enzymatic activity, effectively disrupting downstream BCR signaling. Preclinical studies have demonstrated that this compound treatment leads to near-complete BTK occupancy in peripheral blood mononuclear cells, with occupancy levels exceeding 80% maintained for up to 24 hours after administration. The high specificity of this compound for BTK minimizes off-target effects on other kinase pathways, contributing to a favorable safety profile observed in clinical trials.

Table 1: Key Characteristics of this compound (CC-292)

| Parameter | Specification |

|---|---|

| Target | Bruton's Tyrosine Kinase (BTK) |

| Binding Mechanism | Covalent irreversible |

| Binding Site | Cysteine-481 residue in ATP-binding pocket |

| IC₅₀ for BTK | 0.5 nM |

| Primary Cell Targets | B cells, macrophages, monocytes, osteoclasts |

| Clinical Status | Phase II trials for autoimmune conditions |

| BTK Occupancy | >80% at 24 hours post-administration |

Detailed Experimental Protocols

In Vitro Assessment of B-Cell Activation Markers

3.1.1 B-Cell Isolation and Culture

- Cell Source: Isolate human primary CD19+ B cells from leukopacks obtained from healthy donors using Ficoll density gradient centrifugation followed by immunomagnetic separation with the EasySep Human Naive B Cell Enrichment Kit.

- Culture Conditions: Maintain cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

- Cell Plating: Plate cells at a density of 0.2 × 10⁶ cells/well in 200 μL culture medium in 96-well plates pre-coated with poly-D-lysine to enhance cell adhesion.

3.1.2 Drug Treatment and B-Cell Stimulation

- This compound Preparation: Prepare this compound stock solution in DMSO at 10 mM concentration with serial dilutions to achieve final testing concentrations ranging from 0.0001-100 μM.

- Pre-incubation: Incubate B cells with this compound or vehicle control (DMSO) for 60 minutes at 37°C to allow for target engagement prior to stimulation.

- B-Cell Stimulation: Stimulate B cells using a combination of anti-human IgM (10 μg/mL) to engage the BCR and CpG oligonucleotide (10 μg/mL) to concurrently activate Toll-like receptor 9 (TLR9) pathways, creating a robust activation model.

- Incubation Time: Continue stimulation for 24 hours to assess CD69 and CD86 expression, as this timepoint captures both early and sustained activation marker expression.

3.1.3 Flow Cytometric Analysis

- Cell Harvesting: Collect cells by centrifugation at 300 × g for 5 minutes and wash twice with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).

- Antibody Staining: Resuspend cell pellets in 100 μL staining buffer and incubate with fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes at 4°C in the dark.

- Recommended Antibodies: Use anti-CD19-APC, anti-CD69-FITC, and anti-CD86-PE with appropriate isotype controls to establish background staining levels.

- Flow Cytometry: Analyze stained cells using a flow cytometer capable of detecting at least three fluorescence parameters, collecting a minimum of 10,000 events per sample within the CD19+ lymphocyte gate.

- Data Analysis: Express results as mean fluorescence intensity (MFI) and percentage of positive cells for each marker, comparing stimulated conditions with and without this compound treatment.

Extended Protocol for Antigen Presentation Assay

3.2.1 B-Cell/T-Cell Co-culture System

- T-Cell Isolation: Isolate CD4+ T cells from healthy donor PBMCs using positive selection with CD4 microbeads, ensuring >95% purity by flow cytometry verification.

- Antigen Loading: Pre-incubate B cells with this compound for 60 minutes, then pulse with either ovalbumin protein (10 μg/mL) or OVA³²³⁻³³⁹ peptide (1 μg/mL) for 4 hours to allow for antigen processing and presentation.

- Co-culture Establishment: Wash antigen-loaded B cells twice to remove unbound antigen, then co-culture with autologous CD4+ T cells at a 1:5 B-cell:T-cell ratio in 96-well round-bottom plates.

- Supernatant Collection: Harvest culture supernatants at 18 hours for cytokine measurement by ELISA, focusing on IL-2 production as an indicator of T-cell activation.

3.2.2 Analysis of Co-stimulatory Molecule Expression

- Surface Staining: Following 24-hour co-culture, stain cells with antibodies against CD19, CD69, CD86, and MHC class II (HLA-DR).

- Intracellular Cytokine Staining: For additional T-cell analysis, add brefeldin A (10 μg/mL) for the final 4 hours of culture, then perform intracellular staining for IFN-γ and IL-4 following fixation and permeabilization.

- Data Interpretation: Correlate CD86 expression levels on B cells with subsequent T-cell activation readouts to establish the functional significance of this compound-mediated CD86 modulation.

Quantitative Data and Experimental Findings

Effects on B-Cell Activation Markers